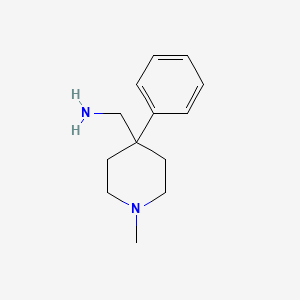

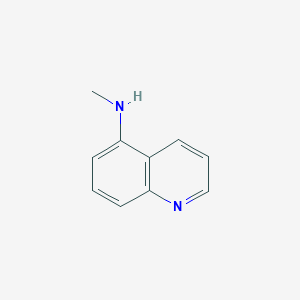

![molecular formula C8H8ClNO2 B1347311 2-[(2-氯苯基)氨基]乙酸 CAS No. 6961-49-5](/img/structure/B1347311.png)

2-[(2-氯苯基)氨基]乙酸

货号 B1347311

CAS 编号:

6961-49-5

分子量: 185.61 g/mol

InChI 键: NSDVLRONTCKCPY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

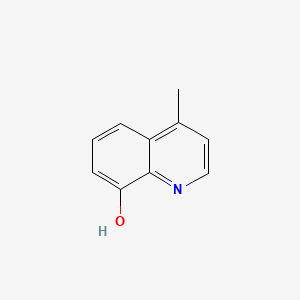

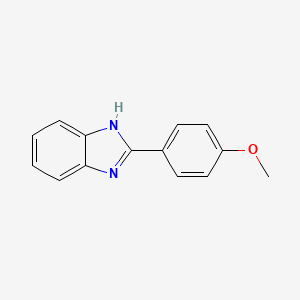

2-[(2-Chlorophenyl)amino]acetic acid is a derivative of Glycine . The acidity constant (pKa) of 2-chlorophenylacetic acid in water has been evaluated . It has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .

Synthesis Analysis

2-Chlorophenylacetic acid can be synthesized from 2-Chlorobenzyl chloride and 1-Butanol . It has also been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .Molecular Structure Analysis

The molecular formula of 2-[(2-Chlorophenyl)amino]acetic acid is C8H8ClNO2 . The average mass is 185.61 Da and the monoisotopic mass is 261.055664 Da .Chemical Reactions Analysis

2-Amino-2-(2-chlorophenyl)acetic acid is a derivative of Glycine . It has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .Physical And Chemical Properties Analysis

The density of 2-[(2-Chlorophenyl)amino]acetic acid is 1.3±0.1 g/cm3. It has a boiling point of 409.6±35.0 °C at 760 mmHg. The vapour pressure is 0.0±1.0 mmHg at 25°C. The enthalpy of vaporization is 69.8±3.0 kJ/mol. The flash point is 201.5±25.9 °C .科学研究应用

有机合成和化学性质

- 衍生物合成:研究重点是合成2-氨基-4-对氯苯基噻唑-5-乙酸衍生物,以探索其抗炎和免疫抑制活性。通过降解、鉴定分解产物和光谱分析(Stankiewicz, Jakóbiec, & Zawisza, 1981),已实现这些化合物的意外化学性质和结构确认。

- 优化合成:对甲基(+)-α-氨基(2-氯苯基)乙酸盐的优化合成展示了不同反应条件对产率的影响,为该化合物的高效生产提供了途径(Wang Guo-hua, 2008)。

药物开发

- 氯吡格雷硫酸盐合成:从外消旋2-氨基-2-(2-氯苯基)乙酸出发,开发了氯吡格雷硫酸盐的改进合成途径。该途径具有高产率、良好质量和适合工业化的优点,突显了其在制药生产中的潜力(Hu Jia-peng, 2012)。

材料科学

- 聚合物材料:从N-三苯甲基-单取代1,2-二氨基乙烷和2,2-双丙烯酰胺基乙酸合成携带主要氨基侧基团的聚(酰胺-胺),突显了在制造非病毒载体用于药物传递方面的应用。这项研究展示了2-[(2-氯苯基)氨基]乙酸衍生物在开发医疗应用先进材料方面的潜力(Malgesini, Verpilio, Duncan, & Ferruti, 2003)。

安全和危害

属性

IUPAC Name |

2-(2-chloroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDVLRONTCKCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289730 | |

| Record name | D-(2-Chlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chlorophenyl)amino]acetic acid | |

CAS RN |

6961-49-5 | |

| Record name | N-(2-Chlorophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6961-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 63256 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6961-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-(2-Chlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。